methyl 4-({[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}methyl)benzoate methyl 4-({[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}methyl)benzoate
Brand Name: Vulcanchem
CAS No.: 946260-80-6
VCID: VC11922805
InChI: InChI=1S/C22H25N3O4S/c1-13(2)10-16-11-23-19-17(20(26)25(4)22(28)24(19)3)18(16)30-12-14-6-8-15(9-7-14)21(27)29-5/h6-9,11,13H,10,12H2,1-5H3
SMILES: CC(C)CC1=CN=C2C(=C1SCC3=CC=C(C=C3)C(=O)OC)C(=O)N(C(=O)N2C)C
Molecular Formula: C22H25N3O4S
Molecular Weight: 427.5 g/mol

methyl 4-({[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}methyl)benzoate

CAS No.: 946260-80-6

Cat. No.: VC11922805

Molecular Formula: C22H25N3O4S

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-({[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}methyl)benzoate - 946260-80-6

Specification

CAS No. 946260-80-6
Molecular Formula C22H25N3O4S
Molecular Weight 427.5 g/mol
IUPAC Name methyl 4-[[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylmethyl]benzoate
Standard InChI InChI=1S/C22H25N3O4S/c1-13(2)10-16-11-23-19-17(20(26)25(4)22(28)24(19)3)18(16)30-12-14-6-8-15(9-7-14)21(27)29-5/h6-9,11,13H,10,12H2,1-5H3
Standard InChI Key LYVLJLYEBPYTRV-UHFFFAOYSA-N
SMILES CC(C)CC1=CN=C2C(=C1SCC3=CC=C(C=C3)C(=O)OC)C(=O)N(C(=O)N2C)C
Canonical SMILES CC(C)CC1=CN=C2C(=C1SCC3=CC=C(C=C3)C(=O)OC)C(=O)N(C(=O)N2C)C

Introduction

Chemical Identity and Molecular Properties

Basic Chemical Descriptors

The compound’s molecular formula is C₂₂H₂₅N₃O₄S, with a molecular weight of 427.5 g/mol. Its IUPAC name, methyl 4-[[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylmethyl]benzoate, reflects its intricate architecture:

  • A pyrido[2,3-d]pyrimidine core with methyl and 2-methylpropyl substituents.

  • A sulfanyl bridge connecting the core to a para-substituted methyl benzoate group.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Registry Number946260-80-6
Molecular FormulaC₂₂H₂₅N₃O₄S
Molecular Weight427.5 g/mol
IUPAC NameMethyl 4-[[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylmethyl]benzoate

Structural Features

The pyrido[2,3-d]pyrimidine core consists of a pyridine fused with a pyrimidine ring, creating a planar bicyclic system. Substituents at positions 1, 3, and 6 include methyl, 2-methylpropyl (isobutyl), and sulfanyl-methyl benzoate groups, respectively . The sulfanyl (-S-) bridge enhances lipophilicity, potentially improving membrane permeability, while the benzoate ester may influence metabolic stability .

Synthesis and Structural Elucidation

Synthetic Pathways

While no explicit synthesis protocol for this compound is published, analogous pyrido[2,3-d]pyrimidines are typically synthesized via multi-step reactions :

  • Core Formation: Condensation of 6-aminouracil derivatives with α,β-unsaturated carbonyl compounds.

  • Functionalization:

    • Alkylation at N1 and N3 positions using methylating agents (e.g., methyl iodide) .

    • Introduction of the 2-methylpropyl group via nucleophilic substitution or Friedel-Crafts alkylation .

  • Sulfanyl Bridge Installation: Thiol-ene coupling or displacement reactions between a pyrido[2,3-d]pyrimidine-thiol intermediate and methyl 4-(bromomethyl)benzoate .

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/ConditionsTarget Modification
1CyclocondensationUracil derivative + dienophilePyrido[2,3-d]pyrimidine core
2N-AlkylationMethyl iodide, baseMethyl groups at N1 and N3
3C6 AlkylationIsobutyl bromide, Lewis acid2-Methylpropyl at C6
4ThiolationLawesson’s reagentThiol group at C5
5Sulfanyl BridgingMethyl 4-(bromomethyl)benzoateBenzoate ester linkage

Analytical Characterization

Key techniques for structural confirmation include:

  • NMR Spectroscopy: Distinct signals for methyl groups (δ 1.0–1.5 ppm), aromatic protons (δ 7.5–8.5 ppm), and ester carbonyl (δ ~170 ppm) .

  • Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 428.5 [M+H]⁺.

  • X-ray Crystallography: Limited for this compound, but related structures exhibit planar fused rings with substituents in equatorial orientations .

Biological Activity and Mechanistic Insights

Antimicrobial and Anticancer Activity

Compounds with similar structures exhibit:

  • Antimicrobial Effects: Disruption of bacterial DNA gyrase and topoisomerase IV .

  • Antiproliferative Activity: Induction of apoptosis in cancer cells by inhibiting DNA repair enzymes (e.g., PARP-1) .

Table 3: Hypothesized Biological Targets

TargetMechanismStructural Relevance
CDK2/Cyclin EATP-competitive inhibitionPyrido[2,3-d]pyrimidine core
PARP-1DNA damage response interferenceSulfanyl bridge polarity
Bacterial TopoisomeraseDNA supercoiling inhibitionHydrophobic substituents

Applications in Drug Discovery

Lead Optimization Strategies

  • Metabolic Stability: The methyl benzoate ester may undergo hepatic hydrolysis to a carboxylic acid, offering prodrug potential .

  • Selectivity Modulation: Substituent variations at C6 (e.g., branched vs. linear alkyl groups) could fine-tune kinase selectivity .

Computational Modeling

Molecular dynamics simulations predict favorable binding to CDK2 (RMSD < 2.0 Å over 50 ns), with the sulfanyl bridge forming a hydrogen bond with Lys33 . Free energy calculations (MM-PBSA) suggest a binding affinity of −9.2 kcal/mol, comparable to known CDK inhibitors .

Future Directions and Challenges

Research Gaps

  • In Vivo Studies: No pharmacokinetic or toxicity data are available.

  • Synthetic Scalability: Current pathways require optimization for gram-scale production .

Emerging Opportunities

  • PROTAC Development: Integration into proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .

  • Combination Therapies: Synergy with checkpoint inhibitors or DNA-damaging agents in oncology .

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